molecular formula C20H13FN2O2S B3569297 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide CAS No. 5774-65-2

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide

Cat. No.: B3569297
CAS No.: 5774-65-2
M. Wt: 364.4 g/mol
InChI Key: GKEPPNLFVQLOIA-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide is a benzamide derivative featuring a benzothiazole moiety linked to a fluorinated aromatic ring. The compound’s structure includes a hydroxyl group at the para position of the phenyl ring and a 3-fluorobenzamide substituent. This molecular architecture is designed to optimize interactions with biological targets, particularly in medicinal chemistry applications. The benzothiazole core is known for its electron-deficient aromatic system, which enhances binding affinity to proteins or nucleic acids, while the fluorine atom improves metabolic stability and bioavailability .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S/c21-13-5-3-4-12(10-13)19(25)22-14-8-9-17(24)15(11-14)20-23-16-6-1-2-7-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEPPNLFVQLOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425336
Record name ZINC00830062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5774-65-2
Record name ZINC00830062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to form the final product .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Ring

The target compound’s structural analogs differ primarily in the substituents on the benzamide ring. Key examples include:

Compound Name Substituent (Benzamide Position) Molecular Formula Key Properties/Applications References
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide 3-Fluoro C₂₀H₁₃FN₂O₂S Under investigation for bioactivity N/A
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide 2-Chloro C₂₀H₁₃ClN₂O₂S Screening compound (ChemDiv ID 3205-1843)
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methanesulfonylbenzamide 2-Methanesulfonyl C₂₁H₁₆N₂O₄S₂ CAS 896361-31-2; potential protease inhibition
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 4-Fluoro (thienylidene core) C₂₀H₁₄F₂N₂OS Structural study (X-ray diffraction)

Key Observations :

  • Electron-Withdrawing Groups : The 3-fluoro substituent in the target compound may enhance polarity and hydrogen-bonding capacity compared to 2-chloro or methanesulfonyl groups, which are bulkier and more electron-withdrawing .
  • Biological Activity : The 2-chloro analog (ChemDiv ID 3205-1843) is utilized in high-throughput screening, suggesting its role in targeting enzymes or receptors. The methanesulfonyl derivative’s larger substituent could improve solubility or binding specificity .

Core Structural Modifications

Benzothiazole vs. Thienylidene Moieties
  • Benzothiazole Core : Present in the target compound and its analogs (e.g., ), this moiety contributes to planar aromaticity, facilitating π-π stacking interactions.
Tautomerism and Stability
  • Compounds with triazole or thione groups (e.g., ) exhibit tautomerism, but the target compound’s hydroxyl and benzothiazole groups favor a single tautomeric form, enhancing stability .

Spectroscopic and Physical Properties

  • IR Spectroscopy : The absence of a C=O stretch in triazole derivatives () contrasts with the target compound’s strong carbonyl absorption (~1660–1680 cm⁻¹), confirming its benzamide structure .
  • Melting Points : While direct data for the target compound is unavailable, structurally related fluorinated benzamides (e.g., Example 53 in ) exhibit melting points of 175–178°C, suggesting similar thermal stability .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound belongs to a class of benzothiazole derivatives, which have been extensively studied for their diverse pharmacological properties, including antitumor and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10FN2O2S\text{C}_{13}\text{H}_{10}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a benzothiazole moiety, a hydroxyl group, and a fluorobenzene component, contributing to its biological activity.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.

Case Study: Antitumor Efficacy

A study investigated the efficacy of several benzothiazole derivatives against human lung cancer cell lines A549, HCC827, and NCI-H358. The results showed that certain derivatives exhibited IC50 values as low as 6.26 μM in 2D assays, indicating potent cytotoxic effects on cancer cells while demonstrating lower toxicity towards normal lung fibroblast cells (MRC-5) .

CompoundCell LineIC50 (μM)Assay Type
Compound 5HCC8276.26 ± 0.332D
Compound 6NCI-H3586.48 ± 0.112D
Compound 15A549Non-active3D

The findings suggest that the structural features of these compounds significantly influence their biological activity, with modifications potentially enhancing their selectivity and efficacy against tumor cells.

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial activity. In vitro studies employing broth microdilution methods revealed that certain compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a comparative study, several benzothiazole derivatives were tested for their antibacterial properties:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL

These results indicate the potential of benzothiazole derivatives as lead compounds for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects may involve:

  • DNA Intercalation : Many benzothiazole derivatives bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide

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